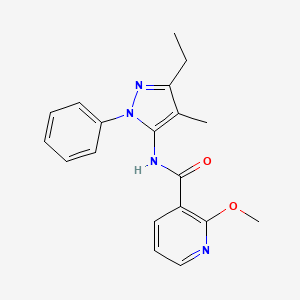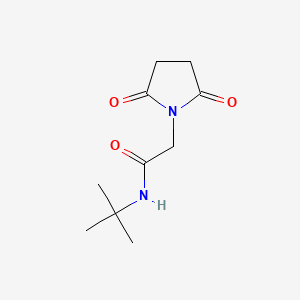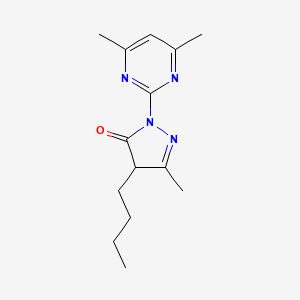![molecular formula C11H16N6 B4413980 6-METHYL-8-(4-METHYLPIPERAZINO)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE](/img/structure/B4413980.png)
6-METHYL-8-(4-METHYLPIPERAZINO)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE
Vue d'ensemble
Description
6-Methyl-8-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The molecular formula of this compound is C11H16N6, and it has a molecular weight of 232.29 g/mol .
Méthodes De Préparation
The synthesis of 6-METHYL-8-(4-METHYLPIPERAZINO)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-1-piperazine with a suitable triazole precursor in the presence of a base such as triethylamine and a solvent like xylene . The reaction is usually carried out under reflux conditions to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness and yield optimization .
Analyse Des Réactions Chimiques
6-Methyl-8-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace hydrogen atoms.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile, bases like triethylamine, and catalysts such as palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Applications De Recherche Scientifique
6-Methyl-8-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-METHYL-8-(4-METHYLPIPERAZINO)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs) and other enzymes involved in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . The pathways involved include the disruption of kinase signaling cascades, leading to the inhibition of tumor cell growth and proliferation .
Comparaison Avec Des Composés Similaires
6-Methyl-8-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine can be compared with other similar compounds, such as:
6-(3-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine: This compound has a similar structure but with a piperidine ring instead of a piperazine ring.
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine: This compound lacks the piperazinyl group, making it less complex.
6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl acetate: This derivative has an acetate group, which can alter its chemical properties and biological activity.
The uniqueness of 6-METHYL-8-(4-METHYLPIPERAZINO)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for drug development .
Propriétés
IUPAC Name |
6-methyl-8-(4-methylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6/c1-9-7-10(11-13-12-8-17(11)14-9)16-5-3-15(2)4-6-16/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWYUUHUAKTQAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=NN=C2C(=C1)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4413905.png)
![6-(4-methoxyphenyl)-2-[(2-pyridinylmethyl)thio]nicotinonitrile](/img/structure/B4413907.png)


![2-[(2,4,6-Trimethyl-phenylcarbamoyl)-methylsulfanyl]-benzoic acid](/img/structure/B4413927.png)
![N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]butanamide](/img/structure/B4413937.png)


![N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide](/img/structure/B4413961.png)
![2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4413968.png)
![N-[2-(7-chloro-4-oxoquinazolin-3(4H)-yl)ethyl]acetamide](/img/structure/B4413971.png)
![5-METHYL-7-(2-METHYLPIPERIDINO)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE](/img/structure/B4413979.png)

![2-iodo-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4413996.png)
